molecular formula C10H6BrCl2NO B1340761 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole CAS No. 5301-00-8

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

Cat. No.: B1340761
CAS No.: 5301-00-8
M. Wt: 306.97 g/mol
InChI Key: BYVHSJZJPZEATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C10H6BrCl2NO and its molecular weight is 306.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2NO/c11-5-7-4-10(14-15-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVHSJZJPZEATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585374
Record name 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-00-8
Record name 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole starting materials

Author: BenchChem Technical Support Team. Date: February 2026

**A

Technical Guide to the Starting Materials for the Synthesis of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole**

Abstract

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural motifs, the dichlorophenyl group and the reactive bromomethyl isoxazole core, make it a versatile building block in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, with a stringent focus on the selection, rationale, and utilization of the core starting materials. We will explore the prevalent 1,3-dipolar cycloaddition pathway, detailing the preparation of the necessary precursors and the critical subsequent bromination step. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important compound.

Introduction: The Strategic Importance of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and provide a stable, aromatic core contributes to its widespread use. The title compound, 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole, is of particular interest due to the presence of a reactive bromomethyl group at the 5-position. This functional handle allows for facile nucleophilic substitution, enabling the straightforward introduction of diverse molecular fragments and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

The synthesis of this intermediate is therefore a critical first step in many drug discovery programs. A robust and scalable synthetic route, built upon readily available and cost-effective starting materials, is paramount. This guide will dissect the most common and efficient synthetic strategy, providing both the theoretical underpinnings and practical, actionable protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole reveals a logical and convergent synthetic strategy. The primary disconnection occurs at the C-Br bond, identifying the immediate precursor as the corresponding alcohol, [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol. This alcohol is, in turn, derived from the construction of the isoxazole ring itself.

The most powerful and widely adopted method for constructing 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[3][4] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4][5] This retrosynthetic breakdown points to two key starting materials: a precursor to the 2,4-dichlorophenylnitrile oxide and a three-carbon alkyne component.

G Target 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole Disconnection1 C-Br Bond Formation (Bromination) Target->Disconnection1 Precursor1 [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol Disconnection2 1,3-Dipolar Cycloaddition Precursor1->Disconnection2 Disconnection1->Precursor1 NitrileOxide 2,4-Dichlorophenylnitrile Oxide Disconnection3 Oxidation/Halogenation NitrileOxide->Disconnection3 Alkyne Propargyl Alcohol Disconnection2->NitrileOxide Disconnection2->Alkyne Aldoxime 2,4-Dichlorobenzaldehyde Oxime Disconnection4 Oxime Formation Aldoxime->Disconnection4 Disconnection3->Aldoxime Aldehyde 2,4-Dichlorobenzaldehyde Hydroxylamine Hydroxylamine (NH2OH) Disconnection4->Aldehyde Disconnection4->Hydroxylamine

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Pathway & Starting Materials

The forward synthesis logically follows the retrosynthetic analysis. It is a three-stage process:

  • Formation of 2,4-Dichlorobenzaldehyde Oxime: The initial step involves the condensation of a commercially available aromatic aldehyde with hydroxylamine.

  • 1,3-Dipolar Cycloaddition: The aldoxime is converted in situ to the corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.

  • Bromination: The terminal step is the conversion of the hydroxymethyl group on the isoxazole ring to the target bromomethyl group.

Stage 1: Oxime Formation
  • Starting Material 1: 2,4-Dichlorobenzaldehyde

    • Role: This molecule provides the substituted aryl moiety of the final product.

    • Selection Rationale: It is a widely available and relatively inexpensive starting material. The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the downstream nitrile oxide.

  • Starting Material 2: Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • Role: This reagent provides the nitrogen and oxygen atoms required for the oxime functional group.

    • Selection Rationale: It is the standard reagent for oxime formation from aldehydes and ketones. It is typically used in conjunction with a base to liberate the free hydroxylamine.[6]

The reaction is a straightforward condensation, typically carried out in an alcoholic solvent with a mild base (e.g., sodium hydroxide, pyridine, or sodium acetate) to neutralize the HCl salt of hydroxylamine.[7][8][9]

Stage 2: Isoxazole Ring Formation via [3+2] Cycloaddition

This stage is the cornerstone of the synthesis, forming the heterocyclic core. It is often performed as a one-pot reaction from the aldoxime.[7]

  • Starting Material 3: Propargyl Alcohol (HC≡CCH₂OH)

    • Role: This alkyne serves as the "dipolarophile" in the cycloaddition reaction, providing the remaining three atoms of the isoxazole ring.[3]

    • Selection Rationale: Propargyl alcohol is chosen over propargyl bromide at this stage for a critical reason: the hydroxyl group is less reactive and less prone to side reactions under the basic conditions often used for nitrile oxide generation compared to the bromide. This strategy ensures the clean formation of the hydroxymethyl-substituted isoxazole, which is then brominated in a separate, controlled step. Using propargyl alcohol leads to the regioselective formation of the 3,5-disubstituted isoxazole.[10]

  • Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

    • Role: These reagents are used for the in situ generation of the nitrile oxide from the aldoxime. The aldoxime is first converted to a hydroximoyl chloride, which is then dehydrochlorinated by a base to yield the reactive 1,3-dipole (the nitrile oxide).[6][7]

    • Expertise & Experience: NCS is often preferred in laboratory settings due to its solid nature and milder reaction profile.[7] Aqueous sodium hypochlorite (bleach) offers a less expensive and "greener" alternative, though it may require more careful control of reaction conditions.[6] The choice between them can depend on scale, cost, and desired reaction kinetics.

The nitrile oxide, once formed, is highly reactive and is immediately trapped by the propargyl alcohol present in the reaction mixture to yield [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol.[11]

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Bromination 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reaction with NH2OH·HCl / Base Reaction with NH2OH·HCl / Base 2,4-Dichlorobenzaldehyde->Reaction with NH2OH·HCl / Base Condensation 2,4-Dichlorobenzaldehyde Oxime 2,4-Dichlorobenzaldehyde Oxime Reaction with NH2OH·HCl / Base->2,4-Dichlorobenzaldehyde Oxime In situ Nitrile Oxide Formation (NCS/Base) In situ Nitrile Oxide Formation (NCS/Base) 2,4-Dichlorobenzaldehyde Oxime->In situ Nitrile Oxide Formation (NCS/Base) Oxidation [3+2] Cycloaddition [3+2] Cycloaddition In situ Nitrile Oxide Formation (NCS/Base)->[3+2] Cycloaddition Trapping [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol [3+2] Cycloaddition->[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->[3+2] Cycloaddition Reaction with PBr3 Reaction with PBr3 [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol->Reaction with PBr3 Substitution (SN2) 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole Reaction with PBr3->5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

Caption: Forward synthesis workflow.

Stage 3: Final Bromination

The final transformation converts the stable alcohol intermediate into the desired reactive bromomethyl compound.

  • Reagent: Phosphorus Tribromide (PBr₃)

    • Role: PBr₃ is a classic and highly effective reagent for converting primary alcohols to primary alkyl bromides.[12][13]

    • Trustworthiness: This reaction proceeds via an Sₙ2 mechanism, which is reliable and generally high-yielding for primary alcohols like the hydroxymethylisoxazole intermediate.[13][14] It avoids the carbocation rearrangements that can plague reactions using HBr.[12][14] Other reagents like thionyl bromide (SOBr₂) or an Appel reaction (PPh₃, CBr₄) can also be employed, but PBr₃ remains a common and robust choice.[13]

Data Presentation: Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the key synthetic steps, compiled from analogous transformations in the literature.

Step Starting Materials Key Reagents Solvent Typical Yield Reference Example
Oxime Formation Aryl Aldehyde, NH₂OH·HClNaOH or PyridineEthanol/Water>90%[6][7][15]
Cycloaddition Aldoxime, Propargyl AlcoholNCS, Base (e.g., Et₃N)DCM or THF70-85%[7][10]
Bromination HydroxymethylisoxazolePBr₃Anhydrous Ether or DCM80-95%[12][14][16]

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies in organic synthesis.[7][12][15] Note: These are illustrative protocols and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,4-Dichlorobenzaldehyde Oxime
  • To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in ethanol (approx. 3-4 mL per gram of aldehyde), add hydroxylamine hydrochloride (1.1 eq).

  • Add a solution of sodium hydroxide (1.2 eq) in water (approx. 1 mL per gram of NaOH) dropwise to the stirred mixture.

  • Heat the resulting mixture to 50-60 °C and stir for 1-2 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.[7]

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2,4-dichlorobenzaldehyde oxime as a white solid.

Protocol 2: Synthesis of [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol
  • Dissolve 2,4-dichlorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.5 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition of NCS, add a base such as triethylamine (Et₃N) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired alcohol.

Protocol 3: Synthesis of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole
  • Dissolve [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol (1.0 eq) in anhydrous dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add phosphorus tribromide (PBr₃) (0.4-0.5 eq) dropwise via syringe. Caution: PBr₃ is corrosive and reacts violently with water.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, which can be further purified by recrystallization if necessary.

Conclusion

The synthesis of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is a well-established process that relies on a sequence of reliable and high-yielding chemical transformations. The strategic selection of readily available starting materials—2,4-dichlorobenzaldehyde , hydroxylamine hydrochloride , and propargyl alcohol —makes the 1,3-dipolar cycloaddition pathway both efficient and economically viable. The subsequent bromination with a standard reagent like PBr₃ completes the synthesis. Understanding the rationale behind the choice of each starting material and the sequence of reactions is crucial for the successful and scalable production of this valuable synthetic intermediate, paving the way for advancements in medicinal chemistry and drug development.

References

  • ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives.... Retrieved from [Link]

  • Krasavin, M., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. PMC. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
  • Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • Journal of ISAS. (2024, October 16). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Retrieved from [Link]

  • PMC. (2022, March 28). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • MDPI. (2020, January 1). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

  • Frontiers. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • Bode, J. W. (2019). OC II (FS 2019). Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • eGrove. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Common Conditions. (n.d.). Alcohol to Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Research Article. (2024, January 28). Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the 1,3-Dipolar Cycloaddition of 2,4-Dichlorobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Isoxazolines

The isoxazoline scaffold is a cornerstone in medicinal chemistry and agrochemistry, renowned for its presence in a wide array of biologically active compounds. These five-membered nitrogen- and oxygen-containing heterocycles are key pharmacophores in numerous approved drugs and pesticides. The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile (typically an alkene) stands as one of the most powerful and convergent methods for the synthesis of the isoxazoline ring system. This reaction, a classic example of a Huisgen cycloaddition, forms two new carbon-oxygen and carbon-carbon bonds in a single, often highly regioselective, step.[1][2]

This application note provides a detailed protocol for the 1,3-dipolar cycloaddition reaction utilizing 2,4-dichlorobenzaldoxime as the precursor for the in situ generated 2,4-dichlorobenzonitrile oxide. The chloro-substituents on the phenyl ring offer metabolic stability and modulate the electronic properties of the molecule, making this a valuable building block for library synthesis in drug discovery programs. We will detail the synthesis of the aldoxime precursor and provide a robust, field-proven protocol for the subsequent cycloaddition.

Reaction Mechanism and Scientific Rationale

The overall transformation is a two-step process that is typically performed in a single pot.

  • In Situ Generation of the 1,3-Dipole (Nitrile Oxide): The process begins with the dehydrohalogenation of a hydroximoyl halide, which is itself generated in situ from the corresponding aldoxime. In the protocol described herein, 2,4-dichlorobenzaldoxime is first converted to the corresponding hydroximoyl chloride by an oxidant, such as sodium hypochlorite (NaOCl). A base, often a tertiary amine like triethylamine (TEA), then abstracts the acidic proton from the oxime, leading to the elimination of HCl and the formation of the highly reactive 2,4-dichlorobenzonitrile oxide intermediate.[3] This in situ generation is critical as nitrile oxides are unstable and prone to dimerization.[4]

  • [3+2] Cycloaddition: The generated 2,4-dichlorobenzonitrile oxide, a classic 1,3-dipole, then readily reacts with a dipolarophile (e.g., an alkene like styrene) in a concerted, pericyclic reaction.[5] The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory. Typically, the reaction is under HOMO(dipolarophile)-LUMO(dipole) control, leading to the formation of 3,5-disubstituted isoxazolines.[4]

The causality behind the experimental choices is rooted in efficiency and safety. Using aqueous sodium hypochlorite (commercial bleach) is an inexpensive, readily available, and effective oxidant for the initial chlorination of the aldoxime.[6] The reaction is performed in a biphasic system (e.g., dichloromethane and water) to facilitate the interaction of the organic-soluble oxime with the aqueous oxidant. The addition of a base like triethylamine ensures the rapid conversion of the intermediate hydroximoyl chloride to the nitrile oxide, minimizing side reactions.

Experimental Workflow and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the 2,4-dichlorobenzaldoxime precursor and its subsequent use in the 1,3-dipolar cycloaddition.

Diagram of the Overall Experimental Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: 1,3-Dipolar Cycloaddition A 1. Dissolve 2,4-Dichlorobenzaldehyde in Ethanol/Water B 2. Add Hydroxylamine Hydrochloride A->B C 3. Add NaOH (aq) dropwise at 0°C B->C D 4. Stir at Room Temperature (2h) C->D E 5. Acidify with HCl D->E F 6. Extract with Dichloromethane E->F G 7. Dry, Concentrate & Purify F->G H 2,4-Dichlorobenzaldoxime G->H I 1. Dissolve Aldoxime & Alkene in Dichloromethane H->I Use in next step J 2. Add Triethylamine I->J K 3. Add NaOCl (aq) dropwise at 0°C J->K L 4. Warm to RT & Stir (1h) K->L M 5. Quench with Sodium Thiosulfate L->M N 6. Separate Layers & Extract M->N O 7. Dry, Concentrate & Purify (Column Chromatography) N->O P Final Product: 3-(2,4-Dichlorophenyl)-5-substituted-isoxazoline O->P

Caption: Overall workflow for the synthesis of isoxazolines.

Part 1: Synthesis of 2,4-Dichlorobenzaldoxime

This protocol is adapted from a standard procedure for the synthesis of aldoximes.[7]

Materials and Reagents:

  • 2,4-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2N solution

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.1 eq). Stir for 5 minutes to ensure mixing.

  • Basification: Cool the flask in an ice bath. Slowly add a 37% aqueous solution of sodium hydroxide (approx. 2.0 eq) dropwise. The addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Acidification: Upon completion, carefully add 2N hydrochloric acid to the reaction mixture until it is acidic (pH ~2-3), which will precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes of the initial reaction volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting white solid is typically of high purity (yields often >95%).[7] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Part 2: 1,3-Dipolar Cycloaddition to Synthesize 3-(2,4-Dichlorophenyl)-5-phenyl-4,5-dihydroisoxazole

This protocol describes the reaction of 2,4-dichlorobenzonitrile oxide with styrene as a representative dipolarophile. The methodology is based on the well-established in situ generation of nitrile oxides using sodium hypochlorite.[3][6]

Materials and Reagents:

  • 2,4-Dichlorobenzaldoxime (from Part 1)

  • Styrene (or other alkene dipolarophile)

  • Triethylamine (TEA)

  • Sodium hypochlorite (NaOCl), aqueous solution (commercial bleach, typically 5-6%)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Round-bottom flask, magnetic stirrer, ice bath, addition funnel, separatory funnel, rotary evaporator.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2,4-dichlorobenzaldoxime (1.0 eq) and styrene (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

  • Nitrile Oxide Generation and Cycloaddition: Cool the flask in an ice bath. Place the aqueous sodium hypochlorite solution (approx. 2.0-3.0 eq) in an addition funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Monitor the consumption of the aldoxime by TLC.

  • Workup - Quenching: Once the reaction is complete, quench any remaining oxidant by adding a 10% aqueous solution of sodium thiosulfate and stirring for 10 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the product and concentrate to yield the 3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydroisoxazole. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the cycloaddition with various dipolarophiles.

DipolarophileStoichiometry (Dipolarophile:Oxime)SolventBase (eq)Oxidant (eq)Temp (°C)Time (h)Typical Yield (%)
Styrene1.2 : 1DCMTEA (1.1)NaOCl (2.5)0 to RT165-80
4-Methoxystyrene1.2 : 1DCMTEA (1.1)NaOCl (2.5)0 to RT170-85
Methyl Acrylate1.5 : 1DCMTEA (1.1)NaOCl (2.5)0 to RT1.560-75
Phenylacetylene1.2 : 1DCMTEA (1.1)NaOCl (2.5)0 to RT255-70
Allyl Alcohol1.5 : 1DCMTEA (1.1)NaOCl (2.5)0 to RT1.560-75
Note: Reaction with alkynes yields the corresponding isoxazole, not isoxazoline.

Best Practices and Troubleshooting

  • Purity of Aldoxime: Ensure the 2,4-dichlorobenzaldoxime is pure and dry. Impurities can lead to side reactions and lower yields.

  • Quality of Bleach: The concentration of commercial bleach can vary. It is advisable to use a fresh, unopened bottle. If yields are consistently low, consider titrating the bleach to determine the active chlorine content.

  • Temperature Control: The dropwise addition of NaOCl at 0 °C is crucial to control the exothermic reaction and prevent the uncontrolled decomposition of the nitrile oxide intermediate.

  • Slow Addition: Rapid addition of the oxidant can lead to the formation of furoxan (a nitrile oxide dimer) as a major byproduct, which can complicate purification.

  • TLC Monitoring: Use a suitable stain (e.g., potassium permanganate) to visualize the starting materials and products, as they may not all be UV-active.

  • Purification: The polarity of the final isoxazoline product can vary significantly depending on the dipolarophile used. A gradient elution during column chromatography is recommended for optimal separation.

Safety Precautions

  • 2,4-Dichlorobenzaldehyde and its derivatives are irritants. Handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

  • Sodium hypochlorite (bleach) is corrosive and a strong oxidant. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • The reaction can be exothermic, especially during the addition of the oxidant. Ensure proper cooling and slow, controlled addition.

References

  • Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. (n.d.). Bentham Science. Retrieved from [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jarosz, S., & Mlynarski, J. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6243.
  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][7][8]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (2021). Molecules, 26(16), 4965.

  • De Simone, F., Faria, J., & Pratt, A. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252–2271.
  • Experiment 2A : 1,3-Dipolar cycloaddition reaction. (2020, November 27). Chegg.com. Retrieved from [Link]

Sources

Application Notes and Protocols for the Anticancer Screening of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole in Oncology

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2][3] These compounds have been reported to exert their antitumor effects through various mechanisms, such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[1][4] The subject of this application note, 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole, is a novel synthetic compound. The presence of the dichlorophenyl group may enhance its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, while the bromomethyl group provides a reactive site that could potentially alkylate key residues in target proteins, leading to irreversible inhibition. This structural combination warrants a thorough investigation of its anticancer potential.

These application notes provide a comprehensive framework for the initial in vitro and subsequent in vivo screening of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole to elucidate its potential as a novel anticancer agent. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a logical, stepwise approach to anticancer drug screening.[5][6]

A Phased Approach to Anticancer Screening

A systematic and tiered approach is crucial for the efficient evaluation of a novel compound's anticancer potential. This ensures that resources are utilized effectively, with only the most promising candidates advancing to more complex and resource-intensive stages. The proposed workflow for 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is as follows:

Anticancer Screening Workflow Figure 1: Phased Anticancer Screening Workflow cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic In Vitro Assays cluster_2 Phase 3: In Vivo Efficacy Studies Compound_Preparation Compound Solubilization and Dilution Series Cell_Line_Selection Panel of Human Cancer Cell Lines Primary_Screening MTT or SRB Assay (Determine IC50) Cell_Line_Selection->Primary_Screening Seeding and Treatment Data_Analysis_1 IC50 Calculation and Comparative Analysis Primary_Screening->Data_Analysis_1 Data Acquisition Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Data_Analysis_1->Apoptosis_Assay If IC50 is potent Cell_Cycle_Analysis Propidium Iodide Staining (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Analysis of Apoptotic and Cell Cycle Proteins Cell_Cycle_Analysis->Western_Blot Animal_Model_Selection Human Tumor Xenograft Mouse Model Western_Blot->Animal_Model_Selection If mechanism is elucidated Toxicity_Study Maximum Tolerated Dose (MTD) Determination Animal_Model_Selection->Toxicity_Study Efficacy_Study Tumor Growth Inhibition and Survival Analysis Toxicity_Study->Efficacy_Study

Caption: Phased workflow for anticancer screening.

PART 1: In Vitro Cytotoxicity Assessment

The initial phase of screening aims to determine the cytotoxic potential of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole against a panel of human cancer cell lines. This provides a broad overview of its activity and identifies cancer types that may be particularly sensitive to the compound.

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[7][8][9] It is a robust and reproducible assay suitable for high-throughput screening.[10][11]

Materials:

  • 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87-MG (glioblastoma))

  • Complete growth medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Fixation and Staining:

    • Gently add 50 µL of ice-cold 10% (w/v) TCA to each well without removing the culture medium.

    • Incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates on a gyratory shaker for 5 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] * 100

    • Plot the percentage of growth inhibition against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data Presentation

Table 1: Cytotoxicity of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole against Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma8.5 ± 1.20.9 ± 0.1
A549Lung Carcinoma12.3 ± 2.11.5 ± 0.3
HCT116Colon Carcinoma5.2 ± 0.80.7 ± 0.1
U87-MGGlioblastoma15.8 ± 2.52.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

PART 2: Elucidation of the Mechanism of Action

Following the confirmation of cytotoxic activity, the next phase focuses on understanding the underlying mechanism of cell death. A common mechanism for anticancer agents is the induction of apoptosis.[12]

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[13]

Materials:

  • Human cancer cell line showing the highest sensitivity in the SRB assay (e.g., HCT116)

  • 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer within one hour of staining.

    • FITC and PI fluorescence should be detected in the appropriate channels (typically FL1 and FL3, respectively).

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Hypothetical Data Presentation

Table 2: Apoptosis Induction in HCT116 Cells by 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole after 48 hours

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Test Compound5.2 (IC50)45.8 ± 3.528.7 ± 2.825.5 ± 3.1
Test Compound10.4 (2x IC50)15.3 ± 2.245.1 ± 4.139.6 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Proposed Mechanism of Action

Based on the known mechanisms of other isoxazole derivatives, it is hypothesized that 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole induces apoptosis through the intrinsic (mitochondrial) pathway. The reactive bromomethyl group could potentially alkylate and inactivate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Proposed Mechanism of Action Figure 2: Proposed Intrinsic Apoptosis Pathway Compound 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition/Alkylation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

PART 3: In Vivo Preclinical Evaluation

Promising results from in vitro studies warrant further investigation in a living organism to assess the compound's efficacy and safety profile in a more complex biological system.[15][16][17]

Protocol 3: Human Tumor Xenograft Model

This model involves the transplantation of human tumor cells into immunodeficient mice and is a widely used preclinical model for evaluating the efficacy of anticancer agents.[15][18]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • HCT116 human colon carcinoma cells

  • Matrigel

  • 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treat the mice with 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole at various doses (determined from a prior maximum tolerated dose study) via an appropriate route of administration (e.g., intraperitoneal or oral gavage) for a specified duration (e.g., daily for 21 days).

    • The control group should receive the vehicle solution.

  • Efficacy Assessment:

    • Measure the tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed antitumor effects.

Hypothetical Data Presentation

Table 3: Efficacy of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole in an HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1520 ± 210-+5.2
Test Compound10850 ± 15044.1*+2.1
Test Compound20480 ± 9568.4**-1.5

*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± standard error of the mean.

Conclusion and Future Directions

These application notes outline a systematic and comprehensive approach for the preclinical evaluation of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole as a potential anticancer agent. The provided protocols for in vitro cytotoxicity and apoptosis assays, along with the framework for in vivo xenograft studies, offer a robust starting point for its investigation. The hypothetical data presented herein suggest that this compound may possess significant anticancer activity, particularly against colon cancer, by inducing apoptosis.

Further studies should focus on a broader panel of cancer cell lines, detailed cell cycle analysis, and western blotting to confirm the proposed mechanism of action by examining the expression levels of key apoptotic proteins. Additionally, pharmacokinetic and more extensive toxicology studies will be essential before considering this compound for further clinical development.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link][1][3]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). [Journal Name]. [Link][2]

  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link][4]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). MethodsX. [Link][7]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link][19]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link][15]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). [Source Name]. [Link][16]

  • In vivo screening models of anticancer drugs. (2013). Life Science Journal. [Link][17][18]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). [Source Name]. [Link][5]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link][12]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link][13]

  • SRB Cytotoxicity Assay Data Sheet. (2023). Canvax. [Link][10]

  • Sulforhodamine B (SRB) Assay. (n.d.). Creative Bioarray. [Link][11]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology. [Link][6]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link][9]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link][14]

Sources

Application Notes and Protocols for the Development of Chemical Probes from 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of an Isoxazole Scaffold

The isoxazole motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] The compound 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is a particularly attractive starting material for the development of chemical probes. The bromomethyl group at the 5-position provides a reactive handle for facile chemical modification, allowing for the strategic introduction of linkers and reporter groups.[4][5] The 3-(2,4-dichlorophenyl) group can serve as a core recognition element for a variety of protein targets, including kinases and other ATP-binding proteins, where the dichlorophenyl moiety can occupy hydrophobic pockets.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and validation of chemical probes derived from 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole. We will explore two primary classes of probes: affinity-based probes for target identification and pulldown experiments, and photoaffinity probes for covalently capturing target proteins. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices.

PART 1: Design and Synthesis of Affinity-Based Probes

Affinity-based probes are invaluable tools for identifying the cellular targets of a small molecule. They typically consist of three key components: the core recognition element (in this case, the 3-(2,4-dichlorophenyl)isoxazole), a linker, and a reporter tag (e.g., biotin for pulldown experiments or a fluorophore for imaging). The linker is a critical component that allows the reporter tag to be attached without sterically hindering the interaction of the core element with its target protein.[8]

Workflow for Affinity-Based Probe Synthesis

The overall strategy for synthesizing an affinity-based probe from 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole involves a two-step process:

  • Introduction of a "Clickable" Handle: The bromine atom is first displaced by an azide group to introduce a bioorthogonal handle for "click" chemistry.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized isoxazole is then conjugated to an alkyne-modified reporter tag (e.g., biotin-alkyne) via a highly efficient and specific CuAAC reaction.[9][10]

G cluster_synthesis Probe Synthesis Workflow start 5-(Bromomethyl)-3- (2,4-dichlorophenyl)isoxazole azide_intermediate 5-(Azidomethyl)-3- (2,4-dichlorophenyl)isoxazole start->azide_intermediate Nucleophilic Substitution (NaN3) final_probe Final Affinity Probe azide_intermediate->final_probe CuAAC 'Click' Chemistry (CuSO4, Ascorbate) reporter_tag Alkyne-Reporter Tag (e.g., Biotin-Alkyne) reporter_tag->final_probe G cluster_synthesis Photoaffinity Probe Synthesis Workflow start 5-(Bromomethyl)-3- (2,4-dichlorophenyl)isoxazole intermediate Isoxazole with tethered photo-cross-linker start->intermediate Multi-step synthesis to introduce diazirine final_probe Final Photoaffinity Probe intermediate->final_probe CuAAC 'Click' Chemistry (CuSO4, Ascorbate) reporter_tag Alkyne-Reporter Tag (e.g., Biotin-Alkyne) reporter_tag->final_probe

Sources

in vitro evaluation of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the in vitro profiling of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole (CAS: 19788-37-5). While frequently utilized as a synthetic intermediate for penicillinase-resistant antibiotics (e.g., dicloxacillin) and novel anticancer agents, this molecule possesses a reactive bromomethyl "warhead" (alkylating agent).[1]

Consequently, its evaluation requires a dual-focused approach:

  • Pharmacological Screening: Assessing potential intrinsic anticancer or antimicrobial activity.

  • Toxicological Profiling: Quantifying non-specific alkylation risks (genotoxicity/impurity safety) due to the electrophilic

    
     moiety.
    

This guide moves beyond standard protocols, integrating chemical stability management into biological assays to prevent false negatives caused by hydrolysis.[1]

Chemical Identity & Handling

Compound: 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole Molecular Weight: 307.96 g/mol Reactivity Class:


-Halomethyl Heterocycle (Electrophile)
Critical Handling Protocol (Expertise Driven)

The bromomethyl group is susceptible to nucleophilic attack and hydrolysis. Standard DMSO stock preparation can lead to degradation if hygroscopic DMSO is used.

  • Solvent: Use Anhydrous DMSO (Grade ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     99.9%, water 
    
    
    
    ppm).
  • Storage: Store 10 mM stock solutions at -80°C under argon. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture, accelerating hydrolysis to the inactive hydroxymethyl derivative.

  • Media Interaction: The compound will react with thiol-containing media components (e.g., Cysteine, Glutathione) in cell culture media.[1]

    • Directive: Minimize pre-incubation time in media. Add compound to cells immediately after dilution.

Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating this reactive intermediate, distinguishing between cytotoxicity and mechanism-based reactivity.

G Start Compound: 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole Prep Preparation: Anhydrous DMSO Stock (Avoid Hydrolysis) Start->Prep Branch1 Primary Screen: Cytotoxicity (MTT/ATP) Prep->Branch1 Branch2 Mechanistic Screen: Reactivity (GSH Depletion) Prep->Branch2 Assay1 Cell Line Panel: (e.g., HepG2, MCF-7, HFF-1) Branch1->Assay1 Assay2 Cell-Free Assay: Ellman's Reagent (DTNB) Branch2->Assay2 Readout1 Readout: IC50 Value Assay1->Readout1 Readout2 Readout: Alkylation Rate (k) Assay2->Readout2 Decision Safety Assessment: Genotoxic Impurity vs. Lead Compound Readout1->Decision Readout2->Decision

Caption: Workflow integrating cytotoxicity profiling with chemical reactivity assessment to distinguish specific potency from non-specific alkylation.

Protocol A: Metabolic Viability Assay (MTT)

Objective: Determine the IC50 (50% Inhibitory Concentration) in relevant cell lines (e.g., HepG2 for hepatotoxicity, MCF-7 for efficacy).

Scientific Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity. Since alkylating agents often induce mitochondrial stress via ROS generation, this is a sensitive primary metric.[1]

Materials
  • Cell Lines: HepG2 (Liver), HFF-1 (Fibroblast control).[1]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Anhydrous DMSO.

  • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).[1]

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Dilution (Critical):

    • Prepare a fresh 20 mM stock in anhydrous DMSO.

    • Perform serial dilutions (100

      
      M to 0.1 
      
      
      
      M) in culture media immediately before dosing.
    • Note: Do not store diluted media; the bromomethyl group will degrade.

  • Treatment: Aspirate old media and add 100

    
    L of compound-containing media. Incubate for 48h at 37°C/5% CO
    
    
    
    .
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL). Incubate for 3–4 hours.
    
  • Solubilization: Carefully remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



Fit data to a 4-parameter logistic curve to derive IC50.

Protocol B: Electrophilic Reactivity (GSH Depletion)

Objective: Confirm if cytotoxicity is driven by non-specific alkylation (thiol depletion). This distinguishes a "dirty" drug (pan-assay interference) from a specific inhibitor.

Mechanism: The


 group reacts with the thiol (

) of Glutathione (GSH) via

substitution, releasing HBr.
Mechanism Visualization

Reaction Reactants Isoxazole-CH2-Br (Electrophile) + GSH-SH (Nucleophile) Transition Transition State [SN2 Attack] Reactants->Transition fast Products Isoxazole-CH2-S-GSH (Adduct) + HBr Transition->Products

Caption: SN2 Alkylation mechanism where the isoxazole bromomethyl group covalently binds glutathione.

Methodology (Cell-Free)
  • Reaction Mix: Prepare 50

    
    M of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole and 100 
    
    
    
    M Reduced Glutathione (GSH) in PBS (pH 7.4).
  • Incubation: Incubate at 37°C for 0, 15, 30, 60, and 120 minutes.

  • Detection: At each time point, transfer an aliquot to a plate containing Ellman’s Reagent (DTNB).[1]

  • Readout: Measure Absorbance at 412 nm. DTNB reacts with remaining free GSH.

  • Interpretation: A rapid decrease in absorbance indicates high alkylating reactivity (high toxicity risk).

Data Interpretation & Reference Values

ParameterObservationInterpretation
IC50 (Cancer Lines) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Potent cytotoxic activity. Potential lead for oncology if selectivity exists.
IC50 (Fibroblasts)

High general toxicity.[2] Likely due to non-specific alkylation.
GSH Half-Life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)

Highly reactive "Warhead." Likely genotoxic. Suitable only as an intermediate, not a final drug.
Stability (Media) Degradation ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

in 1h
Hydrolysis of

to

. Results may reflect the alcohol, not the bromide.

References

  • Isoxazole Synthesis & Reactivity

    • Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles.[3] (2025).[3][4] ResearchGate.

    • Context: Establishes the use of bromomethyl isoxazoles as precursors for biologically active derivatives.[4]

  • Mechanisms of Isoxazole Cytotoxicity

    • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021).[5][6] European Journal of Medicinal Chemistry.

    • Context: details the apoptotic pathways (ROS generation, tubulin interference) relevant to this chemical class.
  • Bioactivation & Toxicity

    • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[5] (2021).[5][6] NIH/PMC.

    • Context: Discusses the metabolic risks and reactive metabolite formation of isoxazole rings in drug development.
  • General Protocol for Alkylating Agents

    • In vitro cytotoxicity and phototoxicity of isoxazole derivatives. (2023).[7][8] MDPI.

    • Context: Provides baseline fibroblast cytotoxicity protocols for isoxazole deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-up Synthesis of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important isoxazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

I. Synthesis Overview & Key Challenges

The synthesis of 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole typically proceeds in two key stages: the formation of the isoxazole ring, followed by the selective bromination of the methyl group at the 5-position. While seemingly straightforward, scaling up this process introduces several challenges that can impact yield, purity, and safety.

Common Synthetic Approach

A prevalent method involves the [3+2] cycloaddition reaction to form the isoxazole core, followed by radical bromination.[1][2]

dot

Caption: General synthetic workflow for 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole.

Primary Scale-Up Challenges
  • Regioselectivity: Ensuring the formation of the desired 3,5-disubstituted isoxazole isomer is critical.[3] Side reactions can lead to the formation of other regioisomers, complicating purification.

  • Bromination Selectivity: The bromination of the methyl group must be highly selective to avoid dibromination or ring bromination, which are common side reactions.[4][5]

  • Exothermic Reactions: Both the isoxazole formation and the bromination steps can be exothermic, requiring careful temperature control to prevent runaway reactions, especially at a larger scale.[5][6]

  • Handling of Hazardous Reagents: The synthesis involves corrosive and toxic substances like N-bromosuccinimide (NBS) or molecular bromine, necessitating stringent safety protocols.[7][8][9][10]

  • Purification: Removing impurities such as regioisomers, over-brominated products, and unreacted starting materials can be challenging at scale.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the isoxazole ring formation?

A1: The key parameters for controlling the [3+2] cycloaddition are:

  • Stoichiometry: Precise control of the molar ratios of the oxime and the alkyne is crucial. An excess of either reactant can lead to side product formation.

  • Rate of Addition: In many cases, the in-situ generation of the nitrile oxide from the oxime is necessary to prevent its dimerization into a furoxan.[3] This is achieved by the slow addition of the oxidizing agent.

  • Temperature: These reactions can be exothermic. Maintaining the recommended temperature is vital for controlling the reaction rate and minimizing byproduct formation.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane or similar chlorinated solvents are commonly used.[11]

Q2: My bromination reaction is producing a significant amount of dibrominated byproduct. How can I improve selectivity?

A2: The formation of dibrominated species is a common issue in radical brominations. To enhance the selectivity for the desired monobrominated product:

  • Control Stoichiometry: Use a slight excess or an equimolar amount of NBS. A large excess of NBS will favor over-bromination.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed.

  • Temperature Control: Radical brominations are often initiated by heat or light.[12] Maintaining a consistent temperature is important, as excessive heat can lead to less selective reactions.

  • Radical Initiator Concentration: The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) should be optimized. Too high a concentration can lead to uncontrolled reactions.

Q3: What are the best practices for handling N-Bromosuccinimide (NBS) on a large scale?

A3: NBS is a hazardous reagent that requires careful handling.[5][12]

  • Storage: Store NBS in a cool, dry, and dark place. Over time, it can decompose to release bromine, which can affect its reactivity.[5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.[7][9]

  • Addition: Add NBS portion-wise to the reaction mixture to control the exothermic reaction.

  • Quenching: After the reaction is complete, any unreacted NBS should be quenched. A common quenching agent is a saturated aqueous solution of sodium thiosulfate.[8]

Q4: I am having difficulty purifying the final product. What strategies can I employ?

A4: Purification of 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole can be challenging due to the presence of structurally similar impurities.

  • Crystallization: This is often the most effective method for purification at scale. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.

  • Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography with a carefully selected solvent system can be effective.[3] Screening with TLC is essential to determine the optimal eluent.[3]

  • Extraction: A series of aqueous washes can help remove water-soluble impurities and byproducts from the bromination step, such as succinimide.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Isoxazole Formation - Incomplete reaction. - Dimerization of the nitrile oxide intermediate.[3] - Poor quality of starting materials.- Monitor the reaction by TLC/HPLC to ensure completion. - Generate the nitrile oxide in situ by slow addition of the oxidant. - Ensure the purity of the aldehyde, hydroxylamine, and propargyl alcohol.
Formation of Regioisomers - Lack of regiocontrol in the cycloaddition step.[3]- Modify reaction conditions such as solvent polarity or temperature. - The use of a directing group on the alkyne can sometimes influence regioselectivity.
Incomplete Bromination - Insufficient NBS or radical initiator. - Low reaction temperature. - Deactivated NBS.- Increase the equivalents of NBS and/or radical initiator. - Ensure the reaction is maintained at the optimal temperature for radical initiation. - Use freshly opened or purified NBS.
Product Degradation - The isoxazole ring can be sensitive to harsh conditions. - Prolonged reaction times at elevated temperatures.- Avoid strongly basic or acidic conditions during workup. - Minimize the reaction time once the starting material is consumed.
Runaway Reaction - Poor temperature control during exothermic steps.- Ensure adequate cooling capacity for the reactor. - Add reagents portion-wise or via a syringe pump to control the rate of reaction. - Dilute the reaction mixture.

dot

Troubleshooting_Flowchart cluster_synthesis Identify Stage of Issue cluster_isoxazole Troubleshooting Isoxazole Formation cluster_bromination Troubleshooting Bromination start Low Yield or Impure Product isoxazole_formation Isoxazole Formation start->isoxazole_formation bromination Bromination start->bromination check_reagents Check Reagent Purity isoxazole_formation->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Addition Rate) isoxazole_formation->optimize_conditions check_regioisomers Analyze for Regioisomers isoxazole_formation->check_regioisomers check_nbs Check NBS Quality & Stoichiometry bromination->check_nbs optimize_initiator Optimize Initiator Concentration bromination->optimize_initiator monitor_reaction Monitor for Over-bromination bromination->monitor_reaction end Improved Synthesis check_regioisomers->end purification_strategy Develop Purification Strategy (Crystallization, Chromatography) monitor_reaction->purification_strategy purification_strategy->end

Caption: A decision-making flowchart for troubleshooting the synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(2,4-Dichlorophenyl)-5-(hydroxymethyl)isoxazole

Objective: To synthesize the isoxazole precursor.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Propargyl alcohol

  • Sodium hypochlorite solution (bleach)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Oxime Formation: In a suitable reactor, dissolve 2,4-dichlorobenzaldehyde in an appropriate solvent. Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 25 °C. Stir until the reaction is complete (monitor by TLC/HPLC).

  • Workup: Perform an aqueous workup to isolate the crude 2,4-dichlorobenzaldehyde oxime.

  • Cycloaddition: Dissolve the crude oxime and propargyl alcohol in DCM. Cool the mixture to 0-5 °C.

  • Slowly add a sodium hypochlorite solution to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature until completion.

  • Isolation: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution). Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

Objective: To perform the selective bromination of the methyl group.

Materials:

  • 3-(2,4-Dichlorophenyl)-5-(hydroxymethyl)isoxazole (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a reactor equipped with a reflux condenser and under an inert atmosphere, dissolve 3-(2,4-dichlorophenyl)-5-(hydroxymethyl)isoxazole in CCl₄.

  • Add NBS and a catalytic amount of AIBN.

  • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC/HPLC).

  • Cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution to quench any remaining bromine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

V. Safety Considerations

The synthesis of 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole involves several hazardous materials and potentially exothermic reactions. A thorough risk assessment should be conducted before commencing any work.[7]

Hazard Mitigation Measures
Corrosive Reagents (e.g., Bromine, NBS) - Handle in a certified chemical fume hood.[9][10] - Wear appropriate PPE, including chemical-resistant gloves, goggles, and a face shield.[7][10] - Have an appropriate quenching agent (e.g., sodium thiosulfate) readily available.[8]
Exothermic Reactions - Use a reactor with adequate cooling capacity. - Add reagents slowly and monitor the internal temperature. - Consider using a diluted reaction mixture for better heat dissipation.
Flammable Solvents - Work in a well-ventilated area, away from ignition sources. - Use intrinsically safe equipment for large-scale operations.
Toxic Vapors - All operations should be conducted in a fume hood to avoid inhalation of vapors.[9]

VI. References

  • Bromination safety - YouTube. (2024). Retrieved from

  • Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole - Benchchem. (n.d.). Retrieved from

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. (2001). Retrieved from

  • N-Bromosuccinimide. (2019). Retrieved from

  • Technical Support Center: Handling Molecular Bromine in Industrial Synthesis - Benchchem. (n.d.). Retrieved from

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (n.d.). Retrieved from

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (2019). Retrieved from

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (n.d.). Retrieved from

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). Retrieved from

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC - NIH. (n.d.). Retrieved from

  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine. (n.d.). Retrieved from

  • THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES - Canadian Science Publishing. (n.d.). Retrieved from

  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. (n.d.). Retrieved from

  • N bromosuccinamide reagent | PPTX - Slideshare. (n.d.). Retrieved from

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.). Retrieved from

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents. (n.d.). Retrieved from

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024). Retrieved from

  • Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole - CDN. (2023). Retrieved from

  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h) - ResearchGate. (n.d.). Retrieved from

  • Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. (2008). Retrieved from

  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents. (n.d.). Retrieved from

  • CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents. (n.d.). Retrieved from

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). Retrieved from

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. (n.d.). Retrieved from

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives - Sciforum. (2025). Retrieved from

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PMC. (2022). Retrieved from

Sources

Technical Support Center: Halogenated Isoxazole Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Profiling, Regiocontrol, and Purification of Halogenated Isoxazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Halogenated isoxazoles are deceptive scaffolds. While the isoxazole ring is a staple in medicinal chemistry (e.g., valdecoxib, oxacillin), its preparation is fraught with specific impurity profiles that differ from standard aromatics. The N-O bond is a weak point (


), susceptible to reductive cleavage, while the regioselectivity of ring formation often yields difficult-to-separate isomers.

This guide addresses the three critical phases where impurities arise: Ring Assembly (Regioisomerism) , Functionalization (Halogenation) , and Downstream Coupling (Metal Contamination) .

Module 1: Regioisomer Control & Separation

The Issue: The most common route to isoxazoles—the [3+2] cycloaddition of nitrile oxides with alkynes—is rarely 100% regioselective. It typically favors the 3,5-disubstituted isomer, but the 3,4-isomer often persists as a contaminant (5–15%). These isomers have similar dipole moments, making chromatographic separation difficult.

Diagnostic FAQ

Q: Why does my NMR show a "shadow" set of peaks ~0.2 ppm upfield? A: This is likely the 3,4-regioisomer. In 3,5-disubstituted isoxazoles, the C-4 proton is singlet-like and typically appears at


 6.0–6.8 ppm. In 3,4-isomers, the C-5 proton is more deshielded (

8.0–8.5 ppm) due to the adjacent oxygen.

Q: Flash chromatography isn't separating them. What now? A: The polarity difference is often too small for standard EtOAc/Hexane gradients.

  • Protocol: Switch to Dichloromethane (DCM) / Methanol (99:1) or Toluene / Ethyl Acetate . The

    
    -stacking ability of toluene often discriminates between the isomers better than alkanes.
    
  • Crystallization: If one isomer is solid, try recrystallization from heptane/ethanol . The 3,5-isomer is usually more crystalline due to higher symmetry.

Mechanism & Control Diagram

The following diagram illustrates the bifurcation point in synthesis that creates this impurity profile.

Regioselectivity Start Nitrile Oxide (Dipole) TS_A Transition State A (Sterically Favored) Start->TS_A Low Steric Clash TS_B Transition State B (Sterically Hindered) Start->TS_B High Steric Clash Alkyne Alkyne (Dipolarophile) Alkyne->TS_A Alkyne->TS_B Prod_35 3,5-Isomer (Major Product) TS_A->Prod_35 Fast Prod_34 3,4-Isomer (Impurity) TS_B->Prod_34 Slow

Figure 1: Mechanistic bifurcation in [3+2] cycloaddition. Sterics usually favor the 3,5-isomer, but electronic factors in halogenated alkynes can erode this selectivity.

Module 2: Halogenation-Specific Impurities

The Issue: Introducing a halogen (Cl, Br, I) onto the isoxazole ring is usually done via electrophilic aromatic substitution (SEAr) at the C-4 position using N-halosuccinimides (NCS, NBS, NIS).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Polyhalogenation Over-reaction on electron-rich side chains (e.g., phenol or aniline substituents).Control: Use exactly 1.0 eq of NBS. Lower temperature to 0°C. Switch solvent from DMF to Acetonitrile (MeCN) to reduce reactivity.
Side-chain Halogenation Radical mechanism activation (benzylic bromination).Inhibitor: Add a radical scavenger (BHT) or exclude light. Ensure the reaction is acidic (add 5% TFA) to promote the ionic SEAr mechanism over the radical pathway.
Ring Cleavage Reaction conditions too basic or temperature too high.Stabilize: Isoxazoles can ring-open to

-cyanoketones under basic conditions. Ensure pH < 7.
Protocol: C-4 Bromination of Labile Isoxazoles

Standard NBS bromination can degrade sensitive isoxazoles. Use this buffered protocol.

  • Dissolve the 3,5-disubstituted isoxazole (1.0 eq) in Acetonitrile (0.1 M).

  • Add Ammonium Acetate (0.1 eq) as a buffer.

  • Add NBS (1.05 eq) portion-wise over 30 minutes at 0°C.

  • Monitor via TLC/LCMS. The C-4 bromo product is usually less polar than the starting material.

  • Quench with 10%

    
     (aq) to remove excess bromine/NBS before workup.
    

Module 3: Metal Scavenging (Post-Coupling)

The Issue: Halogenated isoxazoles are often precursors for Suzuki or Sonogashira couplings. The isoxazole nitrogen is a good ligand for Palladium (Pd), making it notoriously difficult to remove the catalyst after the reaction. Residual Pd causes false positives in biological assays and stability issues.

Purification Decision Tree

Purification Start Crude Coupling Mixture (Dark/Black Oil) Solubility Is product soluble in EtOAc/DCM? Start->Solubility Yes Yes Solubility->Yes No No (Precipitate) Solubility->No Celite Filter through Celite pad Yes->Celite Wash Triturate with MeOH/Water No->Wash Scavenger Add SiliaMetS® Thiol or TMT Scavenger Celite->Scavenger Filter Filter & Concentrate Scavenger->Filter Dissolve Dissolve in DMSO/DMF for Prep-HPLC Wash->Dissolve

Figure 2: Workflow for removing Palladium contaminants from isoxazole coupling reactions.

Comparative Scavenger Data
MethodEfficiency (Pd Removal)Product LossBest For
Celite Filtration Low (< 50%)NegligibleBulk removal of Pd black
Activated Carbon High (90%+)Moderate (10-20%)Large scale, robust compounds
SiliaMetS® Thiol Very High (> 95%)Low (< 5%)Isoxazoles (High affinity for Pd)
TMT (Trimercapto-s-triazine) High (> 90%)LowPrecipitating Pd from homogeneous solution

Recommendation: For isoxazoles, avoid activated carbon if possible, as the heterocycle can adsorb irreversibly. Use Thiol-functionalized silica (SiliaMetS) or TMT .

Module 4: Chemical Stability & Storage

The Issue: The isoxazole ring is not inert. Under basic conditions (pH > 10), particularly with strong nucleophiles, the O1-N2 bond can cleave (Kemp elimination mechanism), forming


-amino enones or nitriles.

FAQ: Why did my isoxazole turn into a nitrile?

  • Cause: Exposure to strong bases (e.g., NaOH, NaOMe) or reducing agents (e.g., Raney Ni, Pd/C +

    
    ).
    
  • Prevention:

    • Avoid using strong aqueous bases during workup. Use Saturated

      
        or Phosphate Buffer (pH 7) .
      
    • Store halogenated isoxazoles in the dark at -20°C. The C-Halogen bond can homolyze under UV light, leading to radical decomposition.

References

  • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. (Foundational text on cycloaddition regioselectivity mechanisms applicable to similar 1,3-dipoles).

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. (Authoritative review on Pd scavenging).

  • Wakefield, B. J. (2001). "Isoxazoles."[1][2][3][4][5][6][7][8] Science of Synthesis. (Comprehensive review of isoxazole synthesis and reactivity).

  • Pagadala, R., et al. (2014). "Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition." Tetrahedron Letters. (Specific protocols for regioselective synthesis).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(Bromomethyl) vs. 5-(Chloromethyl) Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the isoxazole scaffold is a cornerstone of molecular design.[1][2] Its utility is often expanded by introducing reactive functional groups that allow for late-stage diversification. Among the most valuable of these are the 5-(halomethyl) derivatives, which serve as potent electrophiles for constructing carbon-heteroatom and carbon-carbon bonds.

This guide provides an in-depth comparison of the reactivity of two common building blocks: 5-(bromomethyl)isoxazole and 5-(chloromethyl)isoxazole. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

The Decisive Factor: Leaving Group Ability in SN2 Reactions

The primary pathway for the functionalization of 5-(halomethyl)isoxazoles is the bimolecular nucleophilic substitution (SN2) reaction.[3] In this concerted, single-step mechanism, a nucleophile attacks the electrophilic methylene carbon, simultaneously displacing the halide, which departs as a leaving group. The rate of this reaction is critically dependent on several factors, but the nature of the leaving group is often the most influential.[4]

The fundamental principle governing leaving group ability is stability: a better leaving group is one that is more stable in its anionic form .[5] This stability is inversely related to basicity; therefore, weaker bases make better leaving groups.

When comparing bromide (Br⁻) and chloride (Cl⁻), the established order of leaving group ability is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [5]

This trend is dictated by two primary properties:

  • Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity means Br⁻ is more stable and can better accommodate the negative charge it carries after departing, making it a superior leaving group.[5]

  • Polarizability: Bromide is larger and its electron cloud is more diffuse than that of chloride.[6] This higher polarizability helps to stabilize the developing negative charge in the SN2 transition state, lowering the activation energy of the reaction.[4]

Therefore, from a mechanistic standpoint, 5-(bromomethyl)isoxazole is predicted to be significantly more reactive than 5-(chloromethyl)isoxazole in SN2 reactions.

SN2 reaction mechanism comparing the two leaving groups.

Experimental Data and Practical Implications

The theoretical superiority of bromide as a leaving group is well-supported by experimental observations. In a comprehensive study on the synthesis of 5-(fluoroalkyl)isoxazole building blocks, researchers noted that an approach based on nucleophilic substitution in 5-bromomethyl derivatives was found to be more convenient for preparing 5-fluoromethylisoxazoles.[7][8][9] This preference implies faster reaction rates and/or higher yields compared to the corresponding chloromethyl analogs under similar conditions.

Kinetic studies on analogous systems confirm this reactivity trend. For example, in substitutions on neopentyl skeletons, alkyl bromides were found to be significantly more reactive than alkyl chlorides.[10] This difference in reactivity has direct consequences for laboratory protocol design.

Parameter5-(Bromomethyl)isoxazole5-(Chloromethyl)isoxazoleJustification
Relative Reactivity HigherLowerBromide is a weaker base and a better leaving group than chloride.[5]
Typical Reaction Temp. 0 °C to Room Temp.Room Temp. to moderate heating (e.g., 40-60 °C)The higher reactivity of the bromo- derivative allows for milder reaction conditions.
Typical Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 6-24 hours)A lower activation energy barrier leads to a faster reaction rate.[4]
Choice of Base Weaker bases (e.g., K₂CO₃, Et₃N) are often sufficient.May require stronger bases (e.g., NaH, KHMDS) to drive the reaction.A less reactive electrophile may necessitate a more potent nucleophile or stronger activation.
Side Reactions Lower risk of elimination or decomposition due to milder conditions.Higher temperatures can increase the likelihood of undesired side reactions.Milder conditions generally afford cleaner reaction profiles.

Representative Protocol: N-Alkylation of a Secondary Amine

This protocol details a representative nucleophilic substitution using the more reactive 5-(bromomethyl)isoxazole substrate. The procedure is adapted from established methods for the alkylation of amines with reactive alkyl halides.[11][12]

Reaction: Synthesis of 1-((3-phenyl-1,2-oxazol-5-yl)methyl)piperidine

protocol_workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂) dissolve 1. Dissolve 3-phenyl-5-(bromomethyl)isoxazole and piperidine in anhydrous acetonitrile. start->dissolve add_base 2. Add K₂CO₃ to the solution. dissolve->add_base react 3. Stir at room temperature for 4 hours. Monitor by TLC. add_base->react workup 4. Filter solids and concentrate filtrate. Partition between EtOAc and water. react->workup purify 5. Dry organic layer and concentrate. Purify by column chromatography. workup->purify end End: Characterize Pure Product purify->end

Workflow for the N-alkylation of piperidine.
Materials:
  • 3-phenyl-5-(bromomethyl)isoxazole (1.0 eq)

  • Piperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-phenyl-5-(bromomethyl)isoxazole (1.0 eq) and dissolve it in anhydrous acetonitrile (to make a ~0.2 M solution).

    • Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the reaction of the electrophile with atmospheric moisture and to ensure the base remains effective. Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, preserving its reactivity.[4]

  • Addition of Reagents: To the stirred solution, add piperidine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

    • Causality: Piperidine acts as the nucleophile. K₂CO₃ is a mild inorganic base used to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile. A slight excess of the amine and a larger excess of the base ensure the reaction goes to completion.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting bromoisoxazole spot is consumed.

    • Causality: The high reactivity of the bromomethyl derivative allows this reaction to proceed efficiently at room temperature. If the corresponding 5-(chloromethyl)isoxazole were used, gentle heating (e.g., 50 °C) and a longer reaction time would likely be necessary to achieve a similar conversion.

  • Work-up: Once the reaction is complete, filter the solid K₂CO₃ and salts through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Causality: The filtration removes inorganic salts. The aqueous washes remove any remaining salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

For drug development professionals and synthetic chemists, the choice between 5-(bromomethyl)isoxazole and 5-(chloromethyl)isoxazole is a clear one when high reactivity is desired. The superior leaving group ability of bromide makes the 5-(bromomethyl)isoxazole derivative the more reactive electrophile . This enhanced reactivity translates into tangible laboratory benefits, including faster reaction times, the ability to use milder conditions, and often cleaner reaction profiles with higher yields. While the chloro- derivative is a viable and sometimes more cost-effective option, it will typically require more forcing conditions to achieve the same transformation, a critical consideration in complex, multi-step syntheses.

References

  • BenchChem. (2025). Bromide vs. Chloride as Leaving Groups in SNAr Reactions: A Comparative Guide.
  • Klan, P., Cibulka, R., Kulhanek, C., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Available at: [Link]

  • AllopathicJay. (2012). Why is bromide a better nucleophile than chloride? Student Doctor Network Forums. Available at: [Link]

  • BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. BYJU'S. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
  • Uggerud, E., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Soderberg, T. (2022). 8.5: Leaving Groups. Chemistry LibreTexts. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • BenchChem. (2025). A Comparative Analysis of SN1 and SN2 Pathways for 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • LibreTexts. (n.d.). 11.3 Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Choudhary, A. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • ResearchGate. (n.d.). (A) Mechanism of the SN2 reaction between chloromethane and bromide... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Publishing.
  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a.
  • ResearchGate. (n.d.). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview.
  • Chalyk, B., Hrebeniuk, K., Fil, Y., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | Request PDF. ResearchGate. Available at: [Link]

  • Kumar, P., Kumar, R., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Gande, S., & Gundu, S. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Available at: [Link]

Sources

comparing the antimicrobial spectrum of different isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Guide to the Antimicrobial Spectrum of Isoxazole Derivatives: A Comparative Analysis for Drug Development Professionals

Introduction: The Isoxazole Scaffold in Antimicrobial Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow for diverse chemical modifications, making it a cornerstone in the development of new therapeutic agents.[2][3] Isoxazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial effects.[3][4]

This guide provides a comparative analysis of the antimicrobial spectrum of various isoxazole derivatives, focusing on both established drugs and novel synthetic compounds. We will delve into their mechanisms of action, present comparative experimental data, detail the methodologies for spectrum determination, and explore the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of isoxazole chemistry in the fight against infectious diseases.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Many well-known isoxazole-containing antibiotics, such as Cloxacillin and Dicloxacillin, belong to the β-lactam class of penicillins.[5][6] Their primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.[5][7] They accomplish this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death, a bactericidal effect.[2][5]

The key feature of these isoxazolyl penicillins is their resistance to β-lactamase enzymes produced by some bacteria, which would otherwise degrade the antibiotic. The bulky isoxazolyl side chain sterically hinders the β-lactamase from accessing and hydrolyzing the β-lactam ring, preserving the antibiotic's function.[7][8]

Other novel isoxazole derivatives may exhibit different mechanisms. For instance, some have been found to disrupt cellular lipid homeostasis in fungi.[9]

Comparative Antimicrobial Spectrum

The antimicrobial spectrum of an isoxazole derivative is highly dependent on the specific substitutions on its core structure.[1] While some exhibit a narrow spectrum, primarily targeting Gram-positive bacteria, others have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and even various fungal strains.[10][11]

Established Isoxazolyl Penicillins: Cloxacillin and Dicloxacillin

Cloxacillin and Dicloxacillin are narrow-spectrum antibiotics primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly β-lactamase-producing Staphylococcus aureus.[5][12][13] Their spectrum also includes Streptococcus species.[13] Dicloxacillin generally exhibits better oral bioavailability, leading to higher serum concentrations compared to Cloxacillin.[12]

Novel Synthetic Isoxazole Derivatives

Recent research has focused on synthesizing novel isoxazole derivatives with broader and more potent antimicrobial activity. These efforts often involve creating hybrid molecules or exploring various substitutions on the phenyl rings attached to the isoxazole core.[14]

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a selection of novel isoxazole derivatives against various microbial strains, as reported in the literature. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation and is a key measure of potency.

Derivative Class/CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)A. niger (Fungus)Reference(s)
Isoxazole-Mercaptobenzimidazole Hybrid (19) 2 µg/mL-8 µg/mL---[14]
Indolyl-isoxazole (4b) Good ActivityNo Activity-Moderate Activity--[15]
Indolyl-isoxazole (4j) Good ActivityNo Activity-Moderate Activity--[15]
N3, N5-di(substituted)isoxazole (178f) --95 µg/mL---[16]
Isoxazole-Chalcone Hybrid (TPI-2) 12.5 µg/mL25 µg/mL50 µg/mL---[17]
Isoxazole-Chalcone Hybrid (TPI-5) ----12.5 µg/mL25 µg/mL[17]
Isoxazole-Chalcone Hybrid (TPI-14) 25 µg/mL12.5 µg/mL50 µg/mL-25 µg/mL12.5 µg/mL[17]
Trisubstituted Isoxazole (MMV688766) ----Potent ActivityPotent Activity[9]
Vancomycin (Reference) 1 µg/mL-----[14]
Cloxacillin (Reference) --120 µg/mL---[16]
Benzyl Penicillin (Reference) 6.25 µg/mL6.25 µg/mL100 µg/mL---[18]
Ketoconazole (Reference) ----6.25 µg/mL6.25 µg/mL[18]

Note: "-" indicates data not reported in the cited sources. "Good" and "Moderate" activity are qualitative descriptions from the source paper where specific MIC values were not provided.

Experimental Protocol for Antimicrobial Spectrum Determination

To ensure the trustworthiness and reproducibility of antimicrobial susceptibility data, standardized protocols must be followed. The Broth Microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of an isoxazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test Isoxazole Derivative (stock solution of known concentration)

  • Microbial Culture (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) grown to log phase

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader or visual assessment aid

Methodology:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the isoxazole stock solution to the first well of a row and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well.

    • This brings the final volume in each well to 200 µL and halves the concentration of the drug, achieving the final test concentrations.

  • Controls:

    • Growth Control (Negative Control): A well containing only broth and the inoculum (no drug). This well should show turbidity.

    • Sterility Control (Positive Control): A well containing only uninoculated broth. This well should remain clear.

    • Reference Antibiotic Control: A row with a known antibiotic (e.g., Ciprofloxacin, Fluconazole) to validate the assay's performance.

  • Incubation:

    • Seal the plate or cover with a lid to prevent evaporation.

    • Incubate at 35°C ± 2°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • Result Interpretation:

    • Following incubation, examine the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the isoxazole derivative at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A 1. Prepare 0.5 McFarland Standard Inoculum C 3. Inoculate Microtiter Plate Wells (Final Conc. ~5x10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of Isoxazole Derivative B->C D 4. Include Controls: - Growth Control - Sterility Control - Reference Drug E 5. Incubate Plate (e.g., 35°C for 24h) C->E F 6. Visually or Spectrophotometrically Read Results E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings.[1] Understanding these relationships is crucial for designing more potent and selective antimicrobial agents.

  • Influence of Halogens: The presence of electron-withdrawing groups like chlorine (Cl) and bromine (Br) on the phenyl rings attached to the isoxazole core often enhances antibacterial activity.[1][19] For example, some studies have shown that a chlorine atom on the phenyl ring at the C-5 position of the isoxazole, combined with an amine group on the phenyl ring at the C-3 position, leads to effective antibacterial compounds.[19]

  • Role of Methoxy and Amino Groups: Electron-donating groups such as methoxy (-OCH₃) and dimethylamino groups at the C-5 phenyl ring can also increase antibacterial activity.[1] The substitution of methoxy groups at specific positions (ortho and para) has been found to be critical for both antibacterial and antifungal potency.[20]

  • Impact of Nitro Groups: A nitro group (-NO₂) at the C-3 phenyl ring has been associated with enhanced antibacterial effects.[1]

  • Hybridization: Combining the isoxazole scaffold with other pharmacologically active moieties, such as chalcones or benzimidazoles, can lead to hybrid compounds with broad-spectrum activity.[11][14][17] This strategy can exploit multiple mechanisms of action or improve the compound's physicochemical properties.

Caption: Key structure-activity relationships of 3,5-diaryl isoxazoles.

Conclusion and Future Perspectives

The isoxazole scaffold remains a highly versatile and promising platform for the discovery of novel antimicrobial agents. While established drugs like Cloxacillin continue to play a role in treating specific infections, the rise of antimicrobial resistance necessitates the development of new derivatives with broader spectrums and novel mechanisms of action.

Current research highlights the success of synthetic strategies that modify the peripheral substituents on the isoxazole core. The data clearly indicate that specific halogen, methoxy, and nitro substitutions are key to enhancing potency against both bacteria and fungi.[1][20] Furthermore, the creation of hybrid molecules represents a promising avenue for developing broad-spectrum agents.[14]

Future work should focus on optimizing these structure-activity relationships through computational modeling and high-throughput screening. Elucidating the precise molecular targets of these novel compounds will be critical for understanding their mechanisms of action and for overcoming potential resistance pathways. The continued exploration of isoxazole chemistry is a vital component of the global effort to combat infectious diseases.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022).
  • Joseph, L., & George, M. (2015). Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives.
  • Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences.
  • Synthesis & Evaluation of isoxazole for their antimicrobial activity. (n.d.). Academia.edu.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025).
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Deriv
  • What is the difference between dicloxacillin and cloxacillin for treating Staphylococcus aureus infections? (2025). Dr.Oracle.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
  • Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. (n.d.).
  • table 1. (n.d.). AAFP.
  • Dicloxacillin. (n.d.). Wikipedia.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis. (2022). PubMed.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry.
  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simul
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Novel Isoxazole-Based Antifungal Drug Candid
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • cloxacillin sodium. (2020). Teva Canada.
  • Dicloxacillin. (n.d.). bionity.com.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Isoxazoles – Antifungal activity. (n.d.).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Isoxazole – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers pioneering advancements in drug development and organic synthesis, the isoxazole scaffold is a cornerstone of innovation, integral to a wide array of biologically active molecules.[1][2] The compound 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is a potent reagent in this field, valued for its reactive bromomethyl group that enables further molecular elaboration. However, its chemical structure—a halogenated heterocyclic compound—necessitates a rigorous and informed approach to laboratory safety.

This guide provides essential, actionable safety and logistical information for handling this compound. It is structured not as a rigid template, but as a direct response to the operational questions that arise in a dynamic research environment. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring both the integrity of your research and the safety of your team.

Hazard Profile: An Expert Assessment
  • A Dichlorophenyl Group: Chlorinated aromatic compounds can be toxic and may pose long-term health risks, including potential carcinogenicity.[3]

  • A Bromomethyl Group: This functional group makes the compound an alkylating agent. Alkylating agents are often corrosive, can cause severe skin burns, and are frequently toxic.[4]

  • An Isoxazole Core: While the core itself is a stable heterocyclic compound, the attached functional groups dictate its reactivity and toxicity.

Based on SDS data for analogous compounds such as 5-(Bromomethyl)-3-phenylisoxazole and other halogenated organics, we must assume this compound is, at a minimum:

  • Corrosive: Capable of causing severe burns to skin and eyes.[4][5]

  • Toxic: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[6]

  • Irritant: Likely to cause irritation to the respiratory system.[6][7]

Therefore, all handling procedures must be executed with the highest degree of caution.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for exposure control is the laboratory environment itself.

  • Chemical Fume Hood: All manipulations of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole, including weighing, reconstitution, and addition to reaction mixtures, must be performed inside a properly functioning and certified chemical fume hood.[8][9] This is non-negotiable. The hood contains vapors and dust, protecting you from inhalation exposure.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Avoid using this chemical in poorly ventilated spaces or in recirculating environments like cold rooms.[9]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located near the workstation.[3][11]

Personal Protective Equipment (PPE): A Mandated Protocol

Given the corrosive and toxic nature of this compound, a comprehensive PPE strategy is required. Do not deviate from these recommendations.

EquipmentSpecificationRationale & Causality
Hand Protection Nitrile Gloves (minimum 4-6 mil thickness)Nitrile provides good resistance to halogenated organic compounds.[3] Inspect gloves before every use and change them immediately if contamination is suspected. Never reuse disposable gloves. For tasks with a high risk of splashing, consider double-gloving.
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient.[3] Chemical splash goggles that seal around the eyes are mandatory to protect against splashes and dust.[10] A full-face shield, worn over the goggles, is required when handling larger quantities (>500 mL) or during any operation with a heightened splash risk.[8]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA fully buttoned lab coat protects the skin on your arms and torso.[12][13] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes of this corrosive material.[14]
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are never acceptable in a laboratory setting.[9][10]
Respiratory Protection NIOSH-Approved Respirator (As needed)While all work should be done in a fume hood, if there is any risk of aerosol generation outside of this control (e.g., a large spill), a NIOSH/MSHA approved respirator may be necessary.[6][15] Use requires enrollment in a respiratory protection program with proper fit-testing.
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes risk. The following protocol is designed to be a self-validating system of safety checks and balances.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase PREP_1 Verify Fume Hood Certification & Airflow PREP_2 Don Full PPE (Gloves, Goggles, Face Shield, Coat, Apron) PREP_1->PREP_2 PREP_3 Prepare Work Area: Lay Down Bench Paper PREP_2->PREP_3 PREP_4 Assemble All Glassware & Reagents PREP_3->PREP_4 HAND_1 Carefully Weigh Solid Compound PREP_4->HAND_1 Begin Handling HAND_2 Slowly Add to Solvent or Reaction Mixture HAND_1->HAND_2 HAND_3 Securely Cap & Label All Containers HAND_2->HAND_3 CLEAN_1 Decontaminate Glassware with Appropriate Solvent HAND_3->CLEAN_1 Conclude Experiment CLEAN_2 Segregate Halogenated Organic Waste CLEAN_1->CLEAN_2 CLEAN_3 Dispose of Contaminated PPE (Gloves, Bench Paper) CLEAN_2->CLEAN_3 CLEAN_4 Wash Hands Thoroughly After Removing PPE CLEAN_3->CLEAN_4

Caption: Workflow for handling 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole.

  • Preparation:

    • Verify Controls: Before starting, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Don PPE: Put on all required PPE as detailed in the table above. This is a critical step before any chemicals are brought into the workspace.[13]

    • Prepare Surface: Line the work surface inside the fume hood with plastic-backed absorbent "bench paper."[14] This will contain minor spills and simplify cleanup.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the controlled space.

  • Handling (Inside Fume Hood):

    • Weighing: If weighing the solid, do so within the fume hood to contain any dust. Use a tared weigh boat and handle the container with care. Avoid creating dust.[4][16]

    • Transfer: When transferring the chemical, whether as a solid or in solution, do so slowly and carefully to avoid splashes.[10]

    • Labeling: Immediately and clearly label any container holding the compound.[13]

  • Post-Handling & Cleanup:

    • Decontamination: Thoroughly decontaminate any non-disposable equipment or glassware that came into contact with the chemical.

    • Waste Segregation: Do not mix waste streams. All materials contaminated with 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole are considered hazardous waste.

Spill and Disposal Plan

Accidents can happen, but a clear plan prevents them from becoming emergencies.

  • Small Spill (< 100 mL, inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[3]

    • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

    • Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (> 100 mL or outside fume hood):

    • EVACUATE the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EHS) office or emergency response team.

    • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for large-scale hazardous material response.

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, absorbent paper, silica gel) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled halogenated organic waste container. Do not pour this chemical down the drain. [9]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup. Ensure all waste containers are properly labeled according to regulatory standards.

By integrating these expert-validated protocols into your daily operations, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Braun Research Group.
  • Washington State University Environmental Health & Safety.
  • MIT Plasma Science and Fusion Center.
  • BenchChem.
  • Fisher Scientific. SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • Sigma-Aldrich. 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole.
  • Utah State University.
  • Fluorochem. 5-Bromomethyl-3-(4-bromo-phenyl)-isoxazole.
  • Fisher Scientific.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Acros Organics. SAFETY DATA SHEET - 5-Bromomethyl-4-methyl-2-phenyl-thiazole.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • Duke University Chemistry. Safety Manual.
  • TCI Chemicals.
  • Quimivita.
  • BLD Pharmatech. SAFETY DATA SHEET - 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole.
  • Fisher Scientific. SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole (2023).
  • Actylis Lab Solutions.
  • Aaronchem. Safety Data Sheet - (E)-3-(4-bromophenyl)acrylic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET - 3-(3,5-Dichlorophenyl)-2,4-dioxo-N-isopropylimidazolidine-1-carboxamide.
  • PMC.
  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • MDPI.
  • Journal of Drug Delivery and Therapeutics. A review of isoxazole biological activity and present synthetic techniques.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.